molecular formula C22H31FO5 B12300998 20-Hydroxydexamethasone CAS No. 55879-48-6

20-Hydroxydexamethasone

Cat. No.: B12300998
CAS No.: 55879-48-6
M. Wt: 394.5 g/mol
InChI Key: YEIWLFZTBMWOCO-OHPOEQDUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pregna-1,4-dien-3-one, 9-fluoro-11,17,20,21-tetrahydroxy-16-methyl-, (11beta,16alpha)- is a synthetic glucocorticoid compound. It is structurally related to corticosteroids and is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used in medical and scientific research due to its ability to modulate various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-dien-3-one, 9-fluoro-11,17,20,21-tetrahydroxy-16-methyl-, (11beta,16alpha)- typically involves multiple steps, starting from simpler steroid precursors. One common method involves the fluorination of a suitable steroid intermediate, followed by hydroxylation and methylation reactions. The reaction conditions often require the use of specific reagents such as fluorinating agents, hydroxylating agents, and methylating agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography for purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-dien-3-one, 9-fluoro-11,17,20,21-tetrahydroxy-16-methyl-, (11beta,16alpha)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce deoxygenated analogs .

Scientific Research Applications

Pregna-1,4-dien-3-one, 9-fluoro-11,17,20,21-tetrahydroxy-16-methyl-, (11beta,16alpha)- is widely used in scientific research due to its potent biological activities. Some of its applications include:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregna-1,4-dien-3-one, 9-fluoro-11,17,20,21-tetrahydroxy-16-methyl-, (11beta,16alpha)- is unique due to its specific fluorination and hydroxylation pattern, which enhances its biological activity and stability compared to other glucocorticoids. This makes it particularly effective in certain therapeutic applications .

Properties

CAS No.

55879-48-6

Molecular Formula

C22H31FO5

Molecular Weight

394.5 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-17-(1,2-dihydroxyethyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-18,24,26-28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,18?,19+,20+,21+,22+/m1/s1

InChI Key

YEIWLFZTBMWOCO-OHPOEQDUSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(CO)O)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(CO)O)O)C)O)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.